N'-(6-Chloro-2-(piperidin-1-yl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine
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Overview
Description
6-chloro-N-[2-(dimethylamino)ethyl]-2-(piperidin-1-yl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(dimethylamino)ethyl]-2-(piperidin-1-yl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Substitution with Piperidine: The chlorinated quinoline is reacted with piperidine under basic conditions to introduce the piperidin-1-yl group at the 2-position.
Introduction of the Dimethylaminoethyl Group: Finally, the compound is reacted with N,N-dimethylethylenediamine to introduce the dimethylaminoethyl group at the N-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(dimethylamino)ethyl]-2-(piperidin-1-yl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atom, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-chloro-N-[2-(dimethylamino)ethyl]-2-(piperidin-1-yl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its quinoline core.
Medicine: Investigated for its potential as an antimalarial agent and other therapeutic applications.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(dimethylamino)ethyl]-2-(piperidin-1-yl)quinolin-4-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial agent.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Piperidine-substituted quinolines: Compounds with similar structural features but different substituents.
Uniqueness
6-chloro-N-[2-(dimethylamino)ethyl]-2-(piperidin-1-yl)quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H25ClN4 |
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Molecular Weight |
332.9 g/mol |
IUPAC Name |
N-(6-chloro-2-piperidin-1-ylquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H25ClN4/c1-22(2)11-8-20-17-13-18(23-9-4-3-5-10-23)21-16-7-6-14(19)12-15(16)17/h6-7,12-13H,3-5,8-11H2,1-2H3,(H,20,21) |
InChI Key |
OYFLQJCBWNWLOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCCCC3 |
Origin of Product |
United States |
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